molecular formula C23H24N6O2 B2676655 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1105249-68-0

1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2676655
CAS No.: 1105249-68-0
M. Wt: 416.485
InChI Key: CGDRKWXICWPMIS-UHFFFAOYSA-N
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Description

  • This step may involve nucleophilic substitution reactions where the triazolopyridazine-furan intermediate reacts with piperazine in the presence of a base such as NaOH or K₂CO₃.

  • Formation of the Phenylbutanone Group

    • The final product is obtained by coupling the intermediate with phenylbutanone under reductive amination conditions using reducing agents like NaBH₃CN in an organic solvent such as methanol.

  • Industrial Production Methods

    In an industrial setting, the synthesis would scale up these laboratory procedures with the use of high-efficiency reactors, stringent control of reaction parameters, and continuous flow processes to enhance yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:

    • Formation of the [1,2,4]triazolo[4,3-b]pyridazine Ring

      • This step often involves the reaction of a hydrazine derivative with a pyridazine precursor under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    • Attachment of the Furan Ring

      • A Friedel-Crafts alkylation reaction can be employed, where the furan ring is introduced to the triazolopyridazine core using an acid catalyst like AlCl₃.

    Chemical Reactions Analysis

    1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo several types of chemical reactions:

    • Oxidation

      • Common oxidizing agents like KMnO₄ or H₂O₂ can be used to oxidize the furan ring, resulting in ring-opened products.

    • Reduction

      • Reduction of the carbonyl group can be achieved using agents like NaBH₄, producing alcohol derivatives.

    • Substitution

      • Halogenation reactions, particularly with Cl₂ or Br₂, can introduce halogen atoms into the aromatic rings.

    Common Reagents and Conditions

    • Oxidation: : KMnO₄ in acidic medium.

    • Reduction: : NaBH₄ in methanol.

    • Substitution: : Cl₂ or Br₂ in the presence of a catalyst such as FeCl₃.

    Major Products

    • Oxidation: : Ring-opened aldehydes and carboxylic acids.

    • Reduction: : Alcohol derivatives.

    • Substitution: : Halogenated aromatic compounds.

    Scientific Research Applications

    This compound has found applications across multiple domains:

    • Chemistry

      • Used as a building block in the synthesis of more complex molecules.

    • Biology

      • Acts as a probe in the study of enzyme-substrate interactions.

    • Medicine

      • Investigated for its potential as an anti-inflammatory and anti-cancer agent.

    • Industry

      • Employed in the development of new materials with unique electronic properties.

    Mechanism of Action

    The mechanism by which 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one exerts its effects is complex and involves several molecular targets and pathways. It may interact with enzyme active sites, modulating their activity and thus affecting various biochemical pathways. The triazolopyridazine moiety plays a crucial role in binding to protein targets, influencing processes such as cell division and apoptosis.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine: : Lacks the phenylbutanone group, differing in its biochemical applications.

    • 2-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine: : Substitutes piperazine with piperidine, altering its binding affinity and target specificity.

    • 1-(4-(2-Phenylbutan-1-one)-piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine: : Similar but with a different positioning of functional groups, impacting its pharmacokinetics.

    Uniqueness

    1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one stands out due to its unique combination of rings and functional groups, offering diverse biochemical interactions and applications not found in other similar compounds. Its multi-functional nature makes it a versatile candidate for various research fields and potential therapeutic uses.

    Properties

    IUPAC Name

    1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-2-phenylbutan-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H24N6O2/c1-2-18(17-7-4-3-5-8-17)23(30)28-14-12-27(13-15-28)21-11-10-20-24-25-22(29(20)26-21)19-9-6-16-31-19/h3-11,16,18H,2,12-15H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CGDRKWXICWPMIS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H24N6O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    416.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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